molecular formula C8H9ClN2 B131724 4-(Aminomethyl)benzonitrile hydrochloride CAS No. 15996-76-6

4-(Aminomethyl)benzonitrile hydrochloride

Cat. No.: B131724
CAS No.: 15996-76-6
M. Wt: 168.62 g/mol
InChI Key: QREZLLYPLRPULF-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzonitrile hydrochloride (CAS: 105690-58-0) is a hydrochloride salt of a benzonitrile derivative containing an aminomethyl substituent at the para position of the benzene ring. Its molecular formula is C₈H₉ClN₂, with a molecular weight of 168.62 g/mol. The compound is widely used in pharmaceutical synthesis, polymer chemistry, and bioorthogonal click reactions due to its reactive nitrile (-C≡N) and primary amine (-NH₂) groups . Key applications include:

  • Drug intermediate: Used in the synthesis of protease inhibitors (e.g., benzylsulfonyl-D-Ser-homoPhe-(4-amidino-benzylamide)) .
  • Polymer crosslinking: Functionalizes hydrogels and nanocapsules via reactions with tetrazines or activated esters .
  • Bioorthogonal chemistry: Serves as a precursor for tetrazine derivatives in positron emission tomography (PET) tracer development .

Preparation Methods

Pinner Reaction-Based Synthesis

The Pinner reaction is a widely utilized method for synthesizing 4-(aminomethyl)benzonitrile hydrochloride, leveraging the reactivity of nitriles with hydrogen chloride in alcoholic solvents under controlled pressure. This approach, detailed in US20160297744A1 , involves three sequential steps: imidate salt formation , ammonolysis , and acidification .

Imidate Salt Formation

4-Aminobenzonitrile (4-ABN) is treated with anhydrous hydrogen chloride (HCl) in methanol or ethanol at elevated pressures (2–6 atm). The reaction proceeds in a sealed pressure tube to enhance HCl solubility and minimize side reactions. Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
SolventMethanolHigher solubility of intermediates
HCl Equivalents5.9–10 eqPrevents incomplete conversion
Temperature35–40°CBalances reaction rate and selectivity
Reaction Time5–17 hoursEnsures complete imidate formation

Example: Treatment of 23.6 g (0.200 mol) 4-ABN with 43.3 g HCl gas in 80 mL methanol at 3 atm yielded 19.3 g imidate salt (84.3% yield, 99.66% HPLC purity) .

Ammonolysis and Acidification

The imidate salt is reacted with concentrated aqueous ammonia (NH₃) in methanol, followed by HCl-mediated precipitation. Critical steps include:

  • Hot filtration to remove inorganic salts (e.g., NH₄Cl) .

  • Distillation under vacuum to eliminate excess NH₃ .

  • Acidification with 30% HCl to precipitate the hydrochloride salt .

This method achieves 88.4% yield with 99.8% HPLC purity , attributed to precise control of NH₃ stoichiometry and temperature during ammonolysis .

Bromination-Amination Sequence

An alternative route, reported in RSC Supporting Information (2016) , involves bromination of 4-methylbenzonitrile followed by nucleophilic amination .

Bromination of 4-Methylbenzonitrile

4-Methylbenzonitrile is brominated using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride (CCl₄) under reflux:

ReagentRoleStoichiometry
NBSBrominating agent1.2 eq relative to substrate
AIBNRadical initiatorCatalytic (1–2 mol%)

Example: Reacting 1 g (8.32 mmol) 4-methylbenzonitrile with 1.77 g NBS yielded 90% 4-(bromomethyl)benzonitrile .

Amination and Hydrochloride Formation

The brominated intermediate is treated with liquid ammonia in ethanol at 120°C for 8 hours, followed by HCl quenching:

ParameterConditionOutcome
Ammonia Equivalents1.5 eqEnsures complete substitution
SolventEthanolFacilitates solubility and reaction kinetics
Temperature120°CAccelerates SN2 mechanism

This method achieves 73–75% overall yield with >99% purity , though it requires stringent control of ammonia stoichiometry to avoid over-amination .

Comparative Analysis of Methods

MetricPinner Reaction Bromination-Amination
Yield 84–88%73–75%
Purity (HPLC) >99.6%>99%
Reaction Time 5–17 hours24–30 hours
Key Advantage High-pressure scalabilityAvoids halogenated solvents
Limitation Requires pressure equipmentLower overall yield

Purification and Characterization

Both methods employ recrystallization (ethanol or toluene) and hot filtration to isolate the hydrochloride salt. Characterization via ¹H/¹³C NMR and mass spectrometry confirms structural integrity:

  • ¹H NMR (DMSO-d₆): δ 4.48 (s, 2H, CH₂NH₂), 7.63–7.68 (m, 2H, Ar-H), 7.88–7.92 (m, 2H, Ar-H) .

  • ESI-MS: m/z 151 [M+H–2HCl]⁺ .

Industrial and Research Applications

The Pinner reaction is favored in industrial settings due to its single-pot feasibility and compatibility with continuous flow systems. Conversely, the bromination-amination route is preferred for small-scale synthesis where halogenated solvents are permissible .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Aminomethyl)benzonitrile hydrochloride has been investigated as a potential therapeutic agent, particularly for its antiviral properties against filoviruses such as Ebola and Marburg viruses. Research indicates that derivatives of this compound can act as inhibitors of viral entry, showcasing significant activity in vitro.

Case Study: Antiviral Activity

  • Study Reference : A study identified a series of 4-(aminomethyl)benzamide-based compounds that demonstrated potent inhibition of Ebola virus entry with effective concentrations (EC50) below 10 μM. These compounds were synthesized to enhance selectivity and potency through structural modifications, indicating their potential for further development as antiviral therapies .

Biochemical Tools

The compound is utilized in the synthesis of fluorescent-labeled bisbenzamidine, which serves as a biochemical tool in various biomedical studies. Its ability to modify alginate hydrogels has also been explored for applications in cell engineering, enhancing the functionality of these materials in tissue engineering and regenerative medicine .

Applications in Cell Engineering

  • Modification of Alginate Hydrogels : The incorporation of this compound into alginate hydrogels improves their mechanical properties and bioactivity, making them suitable for applications in cell culture and tissue scaffolding.

Materials Science

Recent studies have introduced this compound as an additive in perovskite solar cells. The polarized nature of this molecule enhances the stability and efficiency of the solar cells, marking a significant advancement in photovoltaic technology .

Research Findings

  • Solar Cell Efficiency : The addition of this compound has been shown to improve charge transport properties within the perovskite layer, leading to higher energy conversion efficiencies.

Synthesis and Structural Optimization

The synthesis pathways for this compound involve various chemical reactions that allow for the creation of structurally diverse analogs. The compound can be synthesized via the reaction of 4-bromomethylbenzoic acid esters with cyclic amines, followed by hydrolysis and coupling reactions .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryInhibitors for Ebola and Marburg viruses; potential antiviral therapies
Biochemical ToolsSynthesis of fluorescent-labeled bisbenzamidine; modification of alginate hydrogels
Materials ScienceAdditive in perovskite solar cells; enhances stability and efficiency
Synthesis OptimizationVarious synthetic routes leading to structurally diverse analogs

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzonitrile hydrochloride involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can participate in various chemical reactions, modifying the properties of the compound.

Comparison with Similar Compounds

A systematic comparison of 4-(Aminomethyl)benzonitrile hydrochloride with structurally or functionally related compounds is provided below, supported by molecular data and research findings.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Source (Evidence ID)
This compound C₈H₉ClN₂ 168.62 -NH₂CH₂, -C≡N Drug intermediates, hydrogels, PET
4-((4-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride C₁₄H₂₀ClN₃ 265.79 -NH₂CH₂, -C≡N, piperidine ring Receptor-targeted drug candidates
4-(Dimethylamino)benzylamine hydrochloride C₉H₁₃ClN₂ 184.67 -NH₂CH₂, -N(CH₃)₂ Fluorescent probes, catalysis
4-(2-Aminoethyl)benzoic acid hydrochloride C₉H₁₂ClNO₂ 201.65 -NH₂CH₂CH₂, -COOH Peptide synthesis, metal chelation
4-Methanesulfonyl-benzamidine hydrochloride C₈H₁₁ClN₂O₂S 234.70 -SO₂CH₃, -C(=NH)NH₂ Enzyme inhibition, anticoagulants
Fadrozole hydrochloride C₁₄H₁₅ClN₄ 284.75 -C≡N, tetrahydroimidazo ring Aromatase inhibitor (breast cancer)

Key Research Findings

Reactivity in Click Chemistry: this compound reacts with tetrazines (e.g., 3-(4-benzylamino)-1,2,4,5-tetrazine) to form stable dihydrotetrazine intermediates, critical for rapid hydrogel formation . In contrast, 4-(Dimethylamino)benzylamine hydrochloride lacks a nitrile group, limiting its utility in inverse electron-demand Diels-Alder (IEDDA) reactions .

Pharmaceutical Potency :

  • Fadrozole hydrochloride (CGS 16949 A) exhibits 10× greater aromatase inhibition (IC₅₀ = 4.5 nM) than nitrile-free analogues, attributed to its imidazopyridine backbone and nitrile group .
  • 4-Methanesulfonyl-benzamidine hydrochloride shows dual inhibition of plasmin and urokinase, leveraging its amidine group for binding specificity .

Synthetic Flexibility: The piperidine-containing derivative (C₁₄H₂₀ClN₃) has enhanced lipophilicity (logP = 2.1 vs. 1.3 for the parent compound), improving blood-brain barrier penetration in CNS drug candidates . 4-(2-Aminoethyl)benzoic acid hydrochloride’s carboxylic acid group enables conjugation with peptides, unlike the non-acidic nitrile group in the parent compound .

Discussion of Structural Impact on Function

  • Nitrile Group (-C≡N): Enhances electrophilicity, enabling reactions with nucleophiles (e.g., thiols, amines) and participation in bioorthogonal chemistry . Absent in 4-(Dimethylamino)benzylamine hydrochloride, reducing its crosslinking utility .
  • Aminomethyl Group (-NH₂CH₂): Provides a primary amine for covalent bonding (e.g., amidation, Schiff base formation). Replaced by bulkier groups (e.g., piperidine in ) to modulate steric effects.
  • Hydrochloride Salt: Improves solubility in polar solvents compared to free bases (e.g., 4-(3-Aminophenyl)butanoic acid hydrochloride vs. neutral analogues) .

Biological Activity

4-(Aminomethyl)benzonitrile hydrochloride (CAS Number: 15996-76-6) is a chemical compound characterized by its unique structure, which includes an aminomethyl group attached to a benzonitrile moiety. This compound has garnered interest for its potential biological activities and applications in pharmaceutical research. This article explores the biological activity of this compound, focusing on its synthesis, biological interactions, and potential therapeutic applications.

  • Molecular Formula : C₈H₉ClN₂
  • Molecular Weight : 168.62 g/mol
  • Melting Point : 270°C to 284°C
  • Appearance : White to pale cream crystals or powder

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Reductive Amination : This method involves the reaction of benzaldehyde derivatives with amines in the presence of reducing agents.
  • Nitration and Reduction : Starting from benzonitrile, nitration followed by reduction can yield the desired aminomethyl derivative.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

Recent studies have explored the use of compounds containing the 4-(aminomethyl)benzamide fragment as potential anticancer agents. These studies focused on:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : Compounds derived from this compound showed potent inhibitory activity against various RTKs, including EGFR and PDGFRs. For instance, certain analogues demonstrated over 90% inhibition against EGFR at concentrations as low as 10 nM .
CompoundTarget KinaseInhibition Percentage
Analogue 11EGFR91% at 10 nM
Analogue 13EGFR92% at 10 nM

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. Preliminary findings suggest that this compound may interact with multiple receptors, indicating its potential as a lead compound for drug development.

Case Studies

  • Fluorescent-labeled Bisbenzamidine Synthesis : The compound has been utilized in synthesizing fluorescent-labeled bisbenzamidine, which serves as a biochemical tool in biomedical studies . This application highlights its utility in research settings where tracking biomolecular interactions is essential.
  • Inhibition Studies : A study published in Heteroatom Chemistry evaluated various inhibitors that included the aminomethyl group and assessed their effects on skin barrier functions, illustrating the broader implications of compounds related to this compound in dermatological applications .

Safety and Handling

While specific hazard information for this compound is limited, general safety precautions should be observed when handling organic compounds. Personal protective equipment such as gloves and eye protection is recommended.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Aminomethyl)benzonitrile hydrochloride, and how can reaction efficiency be monitored?

  • Methodological Answer : A typical synthesis involves reductive amination of 4-cyanobenzaldehyde using ammonia or ammonium chloride in the presence of a reducing agent (e.g., sodium cyanoborohydride). Alternatively, nucleophilic substitution of 4-(bromomethyl)benzonitrile with ammonia under controlled pH yields the amine, which is subsequently treated with HCl to form the hydrochloride salt .

  • Monitoring : Reaction progress can be tracked via thin-layer chromatography (TLC) using silica gel plates (eluent: 9:1 dichloromethane/methanol) or LC-MS to detect intermediates. FTIR can confirm the presence of the nitrile group (~2220 cm⁻¹) and amine hydrochloride (~2500–3000 cm⁻¹ broad absorption) .

Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. Avoid contact with strong oxidizers or bases due to potential exothermic reactions .
  • Storage : Keep in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Desiccate to prevent hydrolysis of the nitrile group. Stability studies suggest no decomposition under these conditions for ≥12 months .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min). Purity >98% is typical for research-grade material .
  • NMR : ¹H NMR (DMSO-d₆) should show signals at δ 8.2–7.8 ppm (aromatic protons), δ 4.3 ppm (CH₂NH₂), and δ 3.1 ppm (NH₃⁺). ¹³C NMR confirms the nitrile carbon at ~120 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the structure of derivatives of this compound?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement, particularly for resolving twinning or high thermal motion in the aminomethyl group. Apply restraints to the benzonitrile moiety to mitigate overfitting .
  • Validation : Cross-validate with DFT-calculated bond lengths and angles (e.g., B3LYP/6-31G* level). Discrepancies >0.05 Å may indicate incorrect space group assignment or solvent inclusion .

Q. What strategies optimize coupling reactions involving this compound to improve yield in multi-step syntheses?

  • Methodological Answer :

  • Activation : Pre-activate the amine with HOBt/DIC in DMF for amide bond formation. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C.
  • Troubleshooting : Low yields (<50%) often stem from incomplete deprotonation. Add 1 eq. of DMAP to enhance nucleophilicity. Monitor by ¹H NMR for disappearance of the aminomethyl proton signal at δ 4.3 ppm .

Q. How can researchers address contradictory toxicity data in cell-based studies using this compound?

  • Methodological Answer :

  • Controlled Testing : Perform dose-response assays (1–100 µM) in triplicate across multiple cell lines (e.g., HEK293, HeLa). Use MTT and LDH assays to distinguish cytostatic vs. cytotoxic effects.
  • Interference Checks : Confirm the nitrile group does not react with assay components (e.g., formazan crystals in MTT). Include a negative control with benzonitrile derivatives lacking the aminomethyl group .

Properties

IUPAC Name

4-(aminomethyl)benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-5-7-1-2-8(6-10)4-3-7;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREZLLYPLRPULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433101
Record name 4-(Aminomethyl)benzonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15996-76-6
Record name 4-(Aminomethyl)benzonitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)benzonitrile hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Aminomethyl)benzonitrile hydrochloride
4-(Aminomethyl)benzonitrile hydrochloride
4-(Aminomethyl)benzonitrile hydrochloride
4-(Aminomethyl)benzonitrile hydrochloride
4-(Aminomethyl)benzonitrile hydrochloride
4-(Aminomethyl)benzonitrile hydrochloride

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